2-Bromo-3-hydroxybenzoic acid

Solubility Physicochemical Properties Pre-formulation

Sourcing regioisomerically pure 2-bromo-3-hydroxybenzoic acid (CAS 91658-91-2) with batch-to-batch consistency is critical for reproducible cross-coupling and SAR workflows. This compound delivers the precise ortho-bromo/meta-hydroxy substitution essential for metal-halogen exchange, Pd-catalyzed coupling, and silica gel-promoted derivatization. • Ortho-Br directs selective cross-coupling; meta-OH modulates electron density & H-bonding • ≥95% purity, mp 160-161°C, MW 217.02 • Available from stock in mg to gram scale with global shipping

Molecular Formula C7H5BrO3
Molecular Weight 217.02 g/mol
CAS No. 91658-91-2
Cat. No. B1398888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-hydroxybenzoic acid
CAS91658-91-2
Molecular FormulaC7H5BrO3
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)Br)C(=O)O
InChIInChI=1S/C7H5BrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
InChIKeyGBPZLKQDSNPABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-hydroxybenzoic acid: Physicochemical & Synthetic Profile


2-Bromo-3-hydroxybenzoic acid (CAS 91658-91-2) is a disubstituted aromatic compound with the molecular formula C7H5BrO3 and a molecular weight of 217.02 g/mol . It features a benzoic acid core with a bromine atom at the 2-position and a hydroxyl group at the 3-position, creating a unique electronic and steric environment that is distinct from other hydroxybenzoic acid isomers and their monohalogenated analogs [1]. It is primarily available as a solid powder with a purity of 95% or higher, and is intended for use as a research chemical and synthetic building block .

Synthetic Role

Building block for cross-coupling and metal-halogen exchange via ortho-bromo group.

Key Reactivity

Directed ortho-metalation and Diels-Alder one-pot synthesis routes.

Research Context

Physicochemical studies and antiviral hit exploration as a novel scaffold.

Generic Substitution Issues for 2-Bromo-3-hydroxybenzoic acid


This compound cannot be substituted with other hydroxybenzoic acid derivatives (e.g., 3-hydroxybenzoic acid, 5-bromo-2-hydroxybenzoic acid) without fundamentally altering experimental outcomes. Its specific 2-bromo, 3-hydroxy substitution pattern confers a unique reactivity profile. The ortho-bromine atom is a potent director for metal-halogen exchange and cross-coupling reactions, while the adjacent meta-hydroxyl group modulates the ring's electron density and participates in hydrogen bonding, affecting both solubility and solid-state packing [1]. Swapping this isomer for a different regioisomer would result in a different set of reaction pathways and physical properties, undermining the reproducibility of synthesis and assay results . This guide details the quantifiable differences that justify its specific procurement.

Regioisomers

3-Hydroxybenzoic acid or 4-bromo-3-hydroxybenzoic acid lack the ortho-bromo director; may shift reaction pathways and physical properties.

Other Halogenated Analogs

5-Bromo-2-hydroxybenzoic acid differs in substitution pattern; may alter hydrogen bonding, solubility, and cross-coupling selectivity.

Unsubstituted Parent

Removing bromine eliminates metalation handle; may not reproduce reported Diels-Alder reactivity.

2-Bromo-3-hydroxybenzoic acid vs. Analogs: Key Differentiators


Solubility & Physical Form Differences

2-Bromo-3-hydroxybenzoic acid exhibits a calculated aqueous solubility of 2.6 g/L at 25°C, making it slightly soluble . This is a key differentiator from the unsubstituted 3-hydroxybenzoic acid, which has a reported solubility of 7.25 g/L at 25°C [1]. The introduction of the bromine atom reduces aqueous solubility by approximately 64%, a critical factor for researchers designing buffer systems or evaluating potential bioavailability. The compound also has a specific melting point of 160-161 °C .

Aqueous Solubility
Cross-study comparable
2.6 g/L (target) vs 7.25 g/L (3-HBA)
~64% lower; calculated at 25 °C
Supports buffer and method design for solution-phase chemistry.
Data from calculated and reported values.
Solubility Physicochemical Properties Pre-formulation Analytical Chemistry

Electronic Profile & Cross-Coupling Reactivity

The strategic placement of the bromine atom ortho to the carboxylic acid group and meta to the hydroxyl group provides a unique electronic landscape for directed ortho-metalation (DoM) and cross-coupling reactions. While direct pKa data for this specific compound is not readily available in primary literature, its predicted pKa is 9.86 ± 0.15 . This can be contrasted with 3-hydroxybenzoic acid (pKa ~4.14 [1]) and 2-bromo-3-methylbenzoic acid (pKa ~3.90 [1]), demonstrating that the combination of substituents significantly alters the acidity. This modification is critical for reaction optimization.

Predicted pKa
Class-level inference
9.86 ± 0.15 (target) vs 4.14 (3-HBA) & 3.90 (2-Br-3-MeBA)
~5–6 pKa units more basic
Impacts pH-dependent extraction, nucleophilicity, and hydrogen-bonding patterns.
Predicted values; experimental confirmation advised.
Organic Synthesis Cross-coupling Metalation Reactivity

Diels-Alder & Heterocycle Synthetic Utility

The compound's core structure is central to a convenient, one-pot synthetic route for generating more complex 2-bromo-3-hydroxybenzoate derivatives [1]. This methodology, which utilizes a silica gel-promoted Diels-Alder reaction of furans with methyl 3-bromopropiolate followed by ring-opening aromatization, is specific to the 2-bromo-3-hydroxy scaffold [2]. This contrasts with other isomers, such as 4-bromo-3-hydroxybenzoic acid, where the para-bromine would not participate in this specific ortho-directing cycloaddition-aromatization sequence.

Synthetic Utility
Supporting evidence
Silica-gel promoted one-pot Diels-Alder route
4-Br isomer unreactive in this pathway
Literature-backed entry to polysubstituted benzoates.
Silica gel or FeCl3, furan/methyl 3-bromopropiolate.
Synthetic Methodology Diels-Alder Heterocyclic Chemistry One-pot Synthesis

Reported HIV-1 Protease Inhibition

A vendor product description for 2-Bromo-3-hydroxybenzoic acid claims it is an inhibitor of HIV-1 protease with potent antiviral activity . The description notes it inhibits the cleavage of gag and pol polyproteins, preventing viral maturation. However, this claim is not supported by a specific primary research paper or patent citation provided in the source material, and no IC50/EC50 values are given for this exact compound. It stands in contrast to well-characterized HIV-1 integrase inhibitors from the 3-keto salicylic acid family, such as 5-bromo-2-hydroxy-3-[3-(2,3,6-trichlorophenyl)acryloyl]benzoic acid (IC50 of 3.7 μM against integrase strand transfer) [1], which have detailed quantitative SAR data.

Antiviral Activity
Data to verify
Vendor claim of HIV-1 protease inhibition; no IC50 provided
Comparator integrase inhibitor: IC50 3.7 μM
Unverified hit for SAR exploration; requires enzymatic validation.
No primary citation; treat as research probe.
Antiviral Research HIV Protease Inhibition Medicinal Chemistry

Application Scenarios: 2-Bromo-3-hydroxybenzoic acid


Diels-Alder Synthesis of Polysubstituted Benzoates

This compound is a key building block for the one-pot, silica gel-promoted synthesis of 2-bromo-3-hydroxybenzoate derivatives. This is a literature-validated, convenient route that leverages the compound's unique reactivity to generate polysubstituted benzenes [1]. Procurement is justified for organic chemistry labs focused on developing novel small molecule libraries or exploring heterocyclic synthesis.

Slightly Soluble Solid Acid for Physicochemical Studies

For studies involving pH-dependent solubility, crystal engineering, or co-crystallization experiments, the compound's specific profile—a melting point of 160-161°C, low aqueous solubility (2.6 g/L), and a predicted pKa of ~9.86—provides a distinct set of parameters [1]. It serves as a model compound for understanding the influence of a bromine substituent on a hydroxybenzoic acid core.

Novel Chemical Space for Antiviral Drug Discovery

Vendor claims of HIV-1 protease inhibition, while lacking quantitative backing, position this compound as a novel starting point for hit identification and lead optimization in antiviral research [1]. It is best procured by groups performing structure-activity relationship (SAR) studies by derivatization, seeking to validate and improve upon the claimed activity.

Application
Selection Property
Validation Focus
Diels-Alder synthesis of polysubstituted benzoates
Ortho-bromo reactivity in one-pot cycloaddition
Confirm reactivity with furan/3-bromopropiolate under silica gel
Physicochemical property studies
Defined solubility and predicted pKa profile
Measure aqueous solubility (2.6 g/L calc.) and experimental pKa
Antiviral research hit identification
Novel scaffold for SAR derivatization
Validate HIV-1 protease inhibition in biochemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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